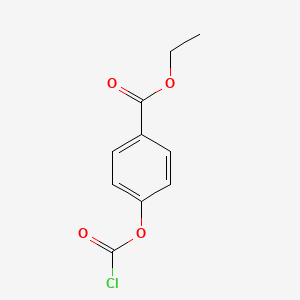

4-Ethoxycarbonylphenyl chloroformate

Description

4-Ethoxycarbonylphenyl chloroformate (CAS: Not explicitly provided; structurally analogous to 4-Ethoxyphenyl chloroformate, CAS 37782-55-1 ) is an aryl chloroformate ester characterized by an ethoxycarbonyl (-OCO₂Et) substituent at the para position of the phenyl ring. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol . The compound serves as a reactive intermediate in organic synthesis, particularly in acylations and carbamate/carbonate formations. Its ethoxycarbonyl group confers both steric and electronic effects, influencing its reactivity compared to other chloroformates.

Properties

Molecular Formula |

C10H9ClO4 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

ethyl 4-carbonochloridoyloxybenzoate |

InChI |

InChI=1S/C10H9ClO4/c1-2-14-9(12)7-3-5-8(6-4-7)15-10(11)13/h3-6H,2H2,1H3 |

InChI Key |

GUQVYDAFWJAQEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Structure : Phenyl ring with -OCOCl (chloroformate) and -OCO₂Et (ethoxycarbonyl) groups at the para position.

- Reactivity : Moderate electrophilicity due to electron-withdrawing ethoxycarbonyl group, enabling selective reactions with nucleophiles (e.g., amines, alcohols).

- Applications :

Comparison with Similar Chloroformate Compounds

Structural and Reactivity Comparisons

| Compound | Structure | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |

|---|---|---|---|---|

| 4-Ethoxycarbonylphenyl | Para-OCOCl + para-OCO₂Et | 200.62 | Ethoxycarbonyl (EWG) | Moderate; stabilized by EWG |

| Ethyl Chloroformate | -OCOCl attached to ethyl | 108.52 | Alkyl (EDG) | High; rapid hydrolysis and acylation |

| p-Nitrophenyl Chloroformate | Para-OCOCl + para-NO₂ | 201.57 | Nitro (strong EWG) | Very high; accelerated solvolysis |

| Benzyl Chloroformate | -OCOCl attached to benzyl | 170.59 | Aromatic (EDG) | Moderate; steric hindrance reduces reactivity |

| Methyl Chloroformate | -OCOCl attached to methyl | 94.50 | Alkyl (EDG) | Extremely high; volatile and reactive |

Key Notes:

- Electron-Donating Groups (EDG) : Alkyl substituents (e.g., ethyl, methyl) increase electron density at the carbonyl carbon, enhancing reactivity toward nucleophiles .

- Electron-Withdrawing Groups (EWG): Aryl substituents like nitro (-NO₂) or ethoxycarbonyl (-OCO₂Et) reduce electron density, stabilizing the chloroformate but slowing hydrolysis .

Research Findings and Mechanistic Insights

Solvolysis Reactivity :

- In aqueous alcohols, para-substituted phenyl chloroformates exhibit transition-state variations influenced by substituents. The ethoxycarbonyl group in 4-Ethoxycarbonylphenyl likely results in a lower solvolysis rate compared to p-nitrophenyl derivatives, as nitro groups are stronger EWGs .

- Quantum mechanical modeling suggests that electron-withdrawing substituents stabilize the transition state via resonance, delaying bond cleavage .

- Derivatization Efficiency: Ethyl and methyl chloroformates outperform aryl derivatives in rapid derivatization (e.g., amino acids in metabolomics) due to faster reaction times (<1 minute) . Aryl chloroformates like 4-Ethoxycarbonylphenyl may be preferred for acidic or aqueous conditions where alkyl derivatives hydrolyze too quickly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.